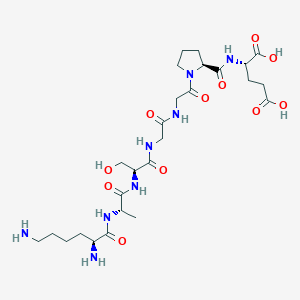
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid is a complex peptide compound composed of multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid typically involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and structure of the peptide. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as HBTU or DIC to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which can efficiently produce large quantities of the peptide with high purity. The process includes the deprotection of the peptide, purification using techniques such as high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The oxidation of specific amino acid residues, such as cysteine, can lead to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions may require the use of specific enzymes or chemical reagents to facilitate the exchange of amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in the formation of disulfide-linked peptides, while reduction can yield the original peptide structure.
Aplicaciones Científicas De Investigación
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and the role of specific amino acid sequences in biological processes.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs and as a component in drug delivery systems.
Industry: The compound can be used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the context in which the peptide is used.
Comparación Con Compuestos Similares
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid can be compared with other similar peptides, such as:
L-Alanyl-L-glutamine: A dipeptide with high water solubility and bioavailability, commonly used in clinical treatments.
L-Glutamyl-L-cysteinyl-glycine:
Propiedades
Número CAS |
189889-85-8 |
|---|---|
Fórmula molecular |
C26H44N8O11 |
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H44N8O11/c1-14(31-23(41)15(28)5-2-3-9-27)22(40)33-17(13-35)24(42)30-11-19(36)29-12-20(37)34-10-4-6-18(34)25(43)32-16(26(44)45)7-8-21(38)39/h14-18,35H,2-13,27-28H2,1H3,(H,29,36)(H,30,42)(H,31,41)(H,32,43)(H,33,40)(H,38,39)(H,44,45)/t14-,15-,16-,17-,18-/m0/s1 |
Clave InChI |
IKLIMMKNUSFQDP-ATIWLJMLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


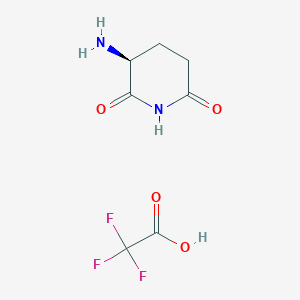
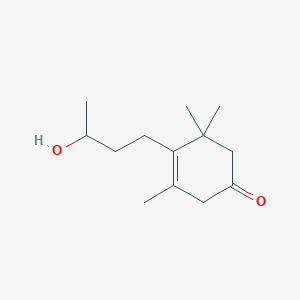
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
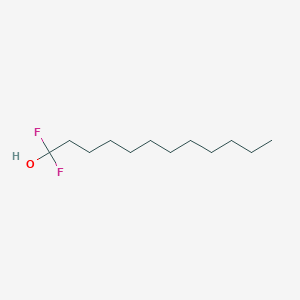
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
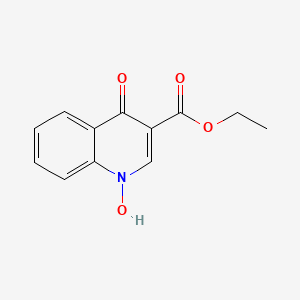
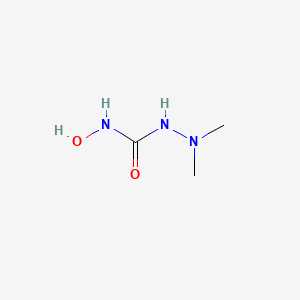
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
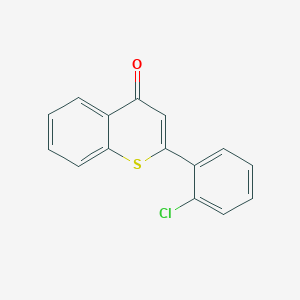
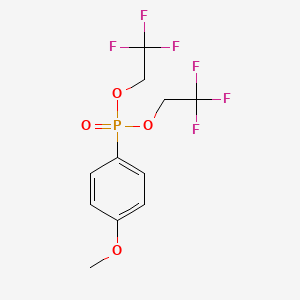
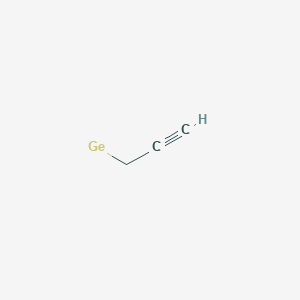
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
